Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol
Description
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol (CAS: 1932641-97-8, molecular formula: C₆H₁₁F₂NO, molecular weight: 151.15) is a fluorinated piperidine derivative with a hydroxyl group at the 4-position and fluorinated substituents at the 3- and 4-positions . Its stereochemistry (cis configuration) and fluorinated groups make it a valuable building block in medicinal chemistry, particularly for enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen-bonding capacity.
Properties
CAS No. |
1956370-49-2 |
|---|---|
Molecular Formula |
C6H11F2NO |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
GIRUODYPRXWZCI-NTSWFWBYSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@]1(CF)O)F |
Canonical SMILES |
C1CNCC(C1(CF)O)F |
Origin of Product |
United States |
Preparation Methods
Enantioselective Fluorination Approach
- The primary method for synthesizing cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves enantioselective fluorination of piperidine precursors.
- A modified cinchona alkaloid catalyst is commonly employed to achieve high enantioselectivity in introducing the fluorine atom at the 3-position of the piperidine ring.
- Alternative catalysts such as commercially available primary amines (e.g., α-methylbenzylamine) have been demonstrated to provide comparable enantioselectivity, offering cost-effective options for scale-up.
- The fluorination step is typically followed by crystallization to isolate enantiopure piperidinols, ensuring high optical purity essential for biological applications.
Starting Materials and Initial Condensation
- The synthesis often begins with the reaction between 4-fluorobenzohydrazide and 4-hydroxypropiophenone in an alcoholic solvent under controlled heating.
- This condensation forms key intermediates that undergo subsequent transformations to install the fluoromethyl and hydroxyl substituents on the piperidine ring.
- The reaction conditions are optimized to favor the cis stereochemistry of the final product, which is critical for its biological activity.
Palladium-Catalyzed Annulation and Functionalization
- A Pd-catalyzed [4 + 2] annulation method has been reported as an efficient route to access fluorinated piperidine derivatives, including analogs of this compound.
- This method involves the reaction of α-fluoro-β-ketoesters with imines in the presence of Pd(dba)2 and specific ligands, followed by acid treatment to yield the fluorinated piperidine core.
- The process is mild, scalable to multigram quantities, and tolerant of various functional groups, enabling the preparation of diverse fluorinated piperidine scaffolds.
- Subsequent chemoselective reductions and protective group manipulations allow for further derivatization and purification of the target compound.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 4-fluorobenzohydrazide and 4-hydroxypropiophenone | Alcoholic solvent, controlled heating, stirring for several hours | Formation of hydrazone intermediate |
| 2 | Enantioselective fluorination | Modified cinchona alkaloid catalyst or primary amine catalyst, fluorinating agent (e.g., NFSI or Selectfluor) | Introduction of fluorine atom at 3-position with high enantioselectivity |
| 3 | Cyclization and ring closure | Acidic or Pd-catalyzed conditions (Pd(dba)2, ligand, TFA) | Formation of fluorinated piperidine ring with cis stereochemistry |
| 4 | Purification | Crystallization or chiral HPLC | Isolation of enantiopure this compound |
| 5 | Optional functional group transformations | Chemoselective reductions (e.g., NaBH(OAc)3), protection (Boc protection), or hydrolytic decarboxylation | Derivatization for further medicinal chemistry applications |
- The crystal structure analysis confirms the cis stereochemistry with hydrogen bonding stabilizing the molecular conformation.
- Molecular formula: C6H11F2NO; Molecular weight: 151.15 g/mol.
- The compound exhibits solid-state characteristics with a defined melting point determined by differential scanning calorimetry.
- The presence of two fluorine atoms and a hydroxyl group influences solubility and reactivity, enabling nucleophilic substitutions and electrophilic reactions typical of piperidine derivatives.
- Enantiopure material is typically obtained via crystallization or chiral HPLC separation, ensuring >99.5% enantiomeric excess.
- The synthetic route achieves overall yields consistent with multi-step organic synthesis, with some routes reporting up to 10% overall yield after eight steps including chiral separations.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enantioselective fluorination with cinchona alkaloid catalyst | High enantioselectivity, established methodology | High optical purity, well-studied | Catalyst cost and availability |
| Primary amine catalyzed fluorination | Cost-effective alternative catalyst | Comparable enantioselectivity | Requires optimization for scale-up |
| Pd-catalyzed [4 + 2] annulation | Mild conditions, functional group tolerance, scalable | Efficient access to diverse fluorinated piperidines | Requires palladium catalyst and ligand optimization |
| Crystallization and chiral HPLC purification | Reliable enantiopurity | High purity product | Additional purification steps increase process time |
The preparation of this compound involves sophisticated enantioselective fluorination techniques, often employing modified cinchona alkaloid catalysts or primary amines, combined with strategic cyclization methods such as Pd-catalyzed annulation. The synthesis starts from readily available hydrazide and ketone precursors and proceeds through controlled reaction conditions to yield the cis-configured fluorinated piperidine. Purification by crystallization or chiral chromatography ensures high enantiomeric purity, essential for its role as a medicinal chemistry building block. This compound’s preparation methods are well-documented, scalable, and adaptable, providing a robust platform for further pharmaceutical development.
Chemical Reactions Analysis
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol, in cancer therapy. Research indicates that compounds with a piperidine scaffold can exhibit cytotoxic effects and induce apoptosis in cancer cell lines. For instance, a study demonstrated that specific piperidine derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, indicating their potential as anticancer agents .
1.2 Modulators of Muscarinic Acetylcholine Receptors
this compound has also been explored as a modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a critical role in neurotransmission and is implicated in various neurological disorders. Compounds that act as allosteric modulators can enhance the receptor's response to acetylcholine, potentially leading to therapeutic applications in treating conditions like schizophrenia and Alzheimer's disease .
1.3 CCR2 Antagonists
Piperidine derivatives have been evaluated for their activity as antagonists of the CC chemokine receptor 2 (CCR2), which is involved in inflammatory responses and has been linked to various diseases, including multiple sclerosis and cancer metastasis. A specific analog demonstrated excellent binding affinity and functional antagonism, suggesting that this compound could serve as a lead compound for developing new CCR2 antagonists .
Synthetic Applications
2.1 Building Blocks in Organic Synthesis
The introduction of fluorine into organic molecules can significantly alter their chemical properties. This compound serves as a versatile building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .
2.2 Chemoselective Derivatization
Research has shown that derivatives of fluorinated piperidines can be subjected to chemoselective reactions, allowing for the introduction of diverse functional groups while maintaining high yields. This property enhances their utility in drug discovery and development processes, where fine-tuning molecular structures is essential for optimizing pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate the activity of neurotransmitters or inhibit certain enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Structural Analogues
Cis-3-Fluoropiperidin-4-ol
- Structure : Differs by lacking the fluoromethyl group at the 4-position.
- Synthesis : Enantioselective fluorination using cinchona alkaloid catalysts or primary amines (e.g., α-methylbenzylamine) achieves high enantiomeric excess (ee) .
- Applications : Used as a chiral intermediate in drug discovery, leveraging fluorine’s electronegativity for target binding.
3,3-Difluoropiperidin-4-ol
- Structure : Contains two fluorine atoms at the 3-position instead of a single fluorine and fluoromethyl group.
1-Benzyl-4-(fluoromethyl)piperidin-4-ol
- Structure : Features a benzyl group at the 1-position and a fluoromethyl group at the 4-position.
- Synthesis: Prepared via monofluoromethylation of piperidin-4-one using ICH₂F and MeLi-LiBr in THF .
- Key Difference : The benzyl group introduces steric bulk, which may influence pharmacokinetics and substrate selectivity.
Physicochemical and Pharmacokinetic Properties
| Compound | logP (Predicted) | Solubility | Metabolic Stability |
|---|---|---|---|
| Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol | 0.98 (est.) | Moderate in polar solvents | High (fluorine blocks oxidation) |
| Cis-3-Fluoropiperidin-4-ol | 0.45 | High aqueous solubility | Moderate |
| 3,3-Difluoropiperidin-4-ol | 1.12 | Low in water | Very high (dual fluorine shielding) |
| 1-Benzyl-4-(fluoromethyl)piperidin-4-ol | 2.30 | Low in water | Moderate (benzyl group susceptible to metabolism) |
Notes:
Challenges :
- Stereochemical control in the target compound requires precise fluorination and fluoromethylation steps .
Biological Activity
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications, supported by relevant research findings and data.
Structural Characteristics
This compound features a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring. The molecular formula can be represented as with a structural representation highlighting its functional groups.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the piperidine ring : Starting from readily available piperidine derivatives.
- Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
- Hydroxymethylation : Modifying the ring to include a hydroxymethyl group, which can influence pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
1. Antimicrobial Activity
Studies have shown that fluorinated piperidines can effectively modulate biological pathways. For instance, this compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
2. Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 15 |
| HeLa | 12 |
The compound's structural characteristics contribute to its ability to interact with cellular targets involved in cancer progression .
3. Neurological Effects
Ongoing research is exploring the interaction of this compound with neurotransmitter receptors, particularly in relation to neurological conditions. Its binding affinity to specific receptors may offer insights into its potential therapeutic applications in treating disorders such as anxiety and depression .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of this compound:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound, against standard antibiotics like ciprofloxacin. The results indicated comparable or superior activity against certain bacterial strains .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on cancer cell lines, revealing that this compound exhibited significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the key considerations for synthesizing Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol with high stereochemical purity?
Methodological Answer: Synthesis must prioritize stereochemical control due to the fluorine substituents and piperidine ring conformation. Use fluorinated precursors (e.g., fluoromethylating agents) in a ring-closing reaction under inert conditions to avoid racemization. Chiral catalysts (e.g., BINOL-derived ligands) can enhance enantioselectivity . Post-synthesis, validate stereochemistry using chiral HPLC (≥98% purity threshold) and ¹⁹F NMR to confirm fluorine positioning. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers optimize purification methods to minimize fluorine-related byproducts?
Methodological Answer: Fluorinated intermediates often generate stable byproducts (e.g., fluorinated dimers). Use gradient elution in reverse-phase chromatography with C18 columns and acetonitrile/water mobile phases. For volatile impurities, consider vacuum distillation with temperature control (<100°C to avoid decomposition). Membrane separation technologies (e.g., nanofiltration) are effective for isolating polar fluorinated compounds . Quantify residual fluorine via ion chromatography (detection limit: 0.1 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer: Perform density functional theory (DFT) calculations to model protonation states of the piperidine nitrogen and hydroxyl group. Correlate with experimental stability assays (e.g., incubate in buffers pH 1–13, monitor degradation via LC-MS). Use molecular dynamics simulations to assess conformational changes in aqueous vs. nonpolar solvents. Theoretical frameworks should align with observed pKa shifts (e.g., fluorine’s electron-withdrawing effect lowers basicity) .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for confirming the cis-configuration?
Methodological Answer: Discrepancies arise from dynamic fluorine interactions in solution. Combine 2D NOESY NMR to detect spatial proximity between the fluoromethyl group and adjacent protons. Compare with X-ray data of a crystalline analog (e.g., hydrochloride salt). For ambiguous cases, synthesize and test diastereomers against biological targets; activity differences can corroborate structural assignments .
Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The fluoromethyl group acts as a weak leaving group due to C-F bond strength. Use kinetic studies (e.g., SN2 reactions with labeled nucleophiles) to measure activation energy. Contrast with non-fluorinated analogs. Advanced ¹⁹F NMR titration can track intermediate formation. Theoretical studies (frontier molecular orbital analysis) explain electronic effects .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Re-evaluate experimental conditions:
- Polar solvents: Measure solubility in DMSO/water mixtures (0.1–10 mg/mL) using UV-Vis spectroscopy (λ = 260 nm).
- Nonpolar solvents: Use octanol-water partition coefficients (logP) with shake-flask method.
Contradictions may stem from hydrate formation or aggregation. Thermogravimetric analysis (TGA) identifies hydrates, while dynamic light scattering (DLS) detects aggregates .
Methodological Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
